N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide
Description
Properties
CAS No. |
667904-88-3 |
|---|---|
Molecular Formula |
C21H13Br2NO |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
N-(2,4-dibromonaphthalen-1-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H13Br2NO/c22-18-12-19(23)20(17-8-4-3-7-16(17)18)24-21(25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,24,25) |
InChI Key |
OHMMVMDBTWQOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C4=CC=CC=C43)Br)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The synthesis of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide can be approached through a logical retrosynthetic analysis that identifies key disconnections and precursor molecules. Figure 1 illustrates the retrosynthetic approach for this target compound.
The primary disconnection occurs at the amide bond, leading to the identification of two key precursors:
- 2,4-Dibromonaphthalene-1-amine
- Naphthalene-2-carboxylic acid or an activated derivative such as the acyl chloride
This retrosynthetic approach provides a clear pathway for synthesis, allowing for the independent preparation of each precursor before their final coupling to form the target amide.
Preparation of 2,4-Dibromonaphthalene-1-amine
The synthesis of 2,4-dibromonaphthalene-1-amine is a critical step in the preparation of the target compound. Several methods have been developed for this synthesis, with varying degrees of efficiency and selectivity.
Direct Bromination Method
The direct bromination of naphthalen-1-amine represents a straightforward approach to synthesizing 2,4-dibromonaphthalene-1-amine. This method involves the treatment of naphthalen-1-amine with bromine in an appropriate solvent system, often with careful control of temperature and reaction time to achieve selectivity for the 2,4-dibromo substitution pattern.
The bromination reaction typically proceeds via electrophilic aromatic substitution, with the amino group directing substitution primarily to the positions ortho and para to it (positions 2 and 4 in naphthalene-1-amine). However, achieving selective dibromination without over-bromination can be challenging and requires optimization of reaction conditions.
Sequential Bromination via Tobias Acid Route
An alternative approach involves the use of Tobias acid (1-naphthylamine-8-sulfonic acid) as an intermediate. This method, similar to that described for related bromonaphthalene derivatives, offers improved selectivity due to the directing effects of the sulfonic acid group.
The synthetic route proceeds as follows:
- Conversion of naphthalene-1-amine to Tobias acid
- Selective bromination at positions 2 and 4
- Removal of the sulfonic acid group to yield 2,4-dibromonaphthalene-1-amine
This method provides greater control over the regioselectivity of bromination, potentially leading to improved yields of the desired product.
Diazotization-Bromination Sequence
A third approach involves a diazotization-bromination sequence, which can be particularly useful for controlling the position of bromine substitution in the naphthalene ring.
The synthetic route typically involves:
- Diazotization of naphthalen-1-amine using nitrous acid or sodium nitrite in acidic medium
- Treatment of the resulting diazonium salt with copper(I) bromide (CuBr) in hydrobromic acid
- Subsequent bromination to introduce the second bromine atom at the desired position
This method, while more complex, offers potential advantages in terms of regioselectivity and yield.
Optimization of Bromination Conditions
Regardless of the method chosen, optimization of reaction conditions is crucial for achieving high yields of 2,4-dibromonaphthalene-1-amine. Table 1 summarizes key parameters that influence the outcome of the bromination reaction.
Table 1: Optimization Parameters for Bromination Reactions in the Synthesis of 2,4-Dibromonaphthalene-1-amine
| Parameter | Range | Optimal Conditions | Effect on Yield/Selectivity |
|---|---|---|---|
| Temperature | 30-80°C | 60-80°C | Higher temperatures increase reaction rate but may reduce selectivity |
| Solvent | Acetic acid, DCM, Propionic acid | Glacial acetic acid | Influences solubility of reagents and product |
| Brominating Agent | Br₂, NBS | Br₂ | NBS provides milder conditions but may give lower yields |
| Reaction Time | 1-24 hours | 4-6 hours | Longer times may lead to over-bromination |
| Catalyst/Additives | Fe powder, Lewis acids | Fe powder (1-3 mol equiv.) | Enhances regioselectivity |
Purification of 2,4-Dibromonaphthalene-1-amine
The purification of 2,4-dibromonaphthalene-1-amine typically involves:
- Extraction with dichloromethane or similar organic solvents
- Washing with aqueous sodium carbonate solution to remove acidic byproducts
- Column chromatography using appropriate solvent systems
- Recrystallization from suitable solvents such as ethanol or hexane
Careful purification is essential to ensure the high purity required for subsequent amide coupling reactions.
Preparation of Naphthalene-2-carboxylic Acid and Its Derivatives
The second key precursor for the synthesis of this compound is naphthalene-2-carboxylic acid or an activated derivative suitable for amide bond formation.
Synthesis of Naphthalene-2-carboxylic Acid
Naphthalene-2-carboxylic acid can be prepared through several methods:
- Oxidation of 2-methylnaphthalene using potassium permanganate or chromium-based oxidants
- Carbonylation of 2-bromonaphthalene using carbon monoxide and palladium catalysts
- Grignard reaction of 2-bromonaphthalene followed by carboxylation with carbon dioxide
The choice of method depends on the availability of starting materials and the scale of the synthesis.
Activation Methods for Amide Coupling
For the formation of amide bonds, naphthalene-2-carboxylic acid typically requires activation to enhance its reactivity toward nucleophilic attack by amines. Several activation methods are commonly employed:
Acyl Chloride Formation
Conversion of naphthalene-2-carboxylic acid to its acyl chloride is a common activation method. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with catalytic amounts of DMF.
The reaction is typically conducted in anhydrous conditions, with the resulting acyl chloride used immediately or stored under inert atmosphere due to its moisture sensitivity.
Mixed Anhydride Formation
Mixed anhydrides offer an alternative activation method, formed by reacting naphthalene-2-carboxylic acid with reagents such as ethyl chloroformate in the presence of a tertiary amine base.
This method generates an intermediate mixed anhydride that can react with amines to form amides under mild conditions.
Coupling Reagent Activation
Modern coupling reagents provide a convenient one-pot approach to amide formation. Common coupling reagents include:
- DCC (N,N'-dicyclohexylcarbodiimide)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
These reagents activate the carboxylic acid in situ, facilitating amide bond formation without the need to isolate reactive intermediates.
Amide Coupling Methods
The formation of the amide bond between 2,4-dibromonaphthalene-1-amine and naphthalene-2-carboxylic acid or its activated derivatives is a critical step in the synthesis of this compound.
Direct Coupling Using Acyl Chlorides
The reaction of naphthalene-2-carbonyl chloride with 2,4-dibromonaphthalene-1-amine represents a direct and efficient method for amide bond formation. This approach, often referred to as the Schotten-Baumann reaction, typically involves:
- Preparation of naphthalene-2-carbonyl chloride using thionyl chloride or oxalyl chloride
- Reaction with 2,4-dibromonaphthalene-1-amine in the presence of a base such as triethylamine or pyridine
- Workup and purification to isolate the desired amide product
The reaction is usually conducted in anhydrous dichloromethane or THF at temperatures ranging from 0°C to room temperature.
Coupling with Carbodiimide Reagents
Carbodiimide-based coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), offer a convenient one-pot approach to amide formation. This method involves:
- Activation of naphthalene-2-carboxylic acid with DCC in an appropriate solvent
- Addition of 2,4-dibromonaphthalene-1-amine
- Workup and purification to isolate the desired amide product
The use of additives such as DMAP (4-dimethylaminopyridine) or HOBt (1-hydroxybenzotriazole) can enhance the efficiency of the coupling reaction by facilitating the formation of more reactive intermediates.
Optimization of Amide Coupling Conditions
Optimization of reaction conditions is essential for achieving high yields in the amide coupling step. Table 2 summarizes key parameters that influence the outcome of the coupling reaction.
Table 2: Optimization Parameters for Amide Coupling in the Synthesis of this compound
| Parameter | Range | Optimal Conditions | Effect on Yield |
|---|---|---|---|
| Solvent | DCM, THF, DMF, Toluene | Anhydrous DCM | Influences solubility and reaction rate |
| Base | TEA, DIPEA, Pyridine | DIPEA (1.5-3 equiv.) | Neutralizes HCl in acyl chloride method |
| Temperature | -10°C to 60°C | 0°C to rt (acyl chloride), rt (DCC) | Lower temperatures may reduce side reactions |
| Coupling Reagent | DCC, EDC, HATU | DCC (1.1 equiv.) | DCC offers good balance of reactivity and cost |
| Additives | DMAP, HOBt, NHS | DMAP (0.1 equiv.) | Catalytic effects enhance reaction rate |
| Reaction Time | 2-24 hours | 4-8 hours | Depends on activation method and temperature |
| Concentration | 0.1-0.5 M | 0.2 M | Higher concentrations may lead to side reactions |
Complete Synthetic Routes
Based on the preparative methods described for each precursor, several complete synthetic routes can be proposed for the preparation of this compound.
Synthetic Route 1: Acyl Chloride Approach
Reagents and Conditions:
- Preparation of 2,4-dibromonaphthalene-1-amine:
- Bromination of naphthalene-1-amine using Br₂ (2.1 equiv.) in glacial acetic acid at 60-80°C
- Workup and purification by extraction, washing, and recrystallization
- Preparation of naphthalene-2-carbonyl chloride:
- Reaction of naphthalene-2-carboxylic acid with SOCl₂ (excess) under reflux for 3-4 hours
- Removal of excess SOCl₂ under reduced pressure
- Amide coupling:
- Reaction of naphthalene-2-carbonyl chloride with 2,4-dibromonaphthalene-1-amine in DCM at 0°C to rt
- Addition of DIPEA (2 equiv.) as base
- Workup and purification by extraction and column chromatography
Expected Yield: 65-75% overall yield from naphthalene-1-amine
Synthetic Route 2: DCC Coupling Approach
Reagents and Conditions:
- Preparation of 2,4-dibromonaphthalene-1-amine:
- Diazotization of naphthalene-1-amine followed by treatment with CuBr
- Subsequent bromination with NBS to introduce the second bromine atom
- Workup and purification
- Amide coupling:
- Reaction of naphthalene-2-carboxylic acid with DCC (1.1 equiv.) and DMAP (0.1 equiv.) in DCM
- Addition of 2,4-dibromonaphthalene-1-amine
- Stirring at room temperature for 15-24 hours
- Filtration to remove DCU byproduct
- Purification by column chromatography
Expected Yield: 60-70% overall yield from naphthalene-1-amine
Comprehensive Procedure for Optimized Synthesis
Based on the available information and optimization parameters, the following detailed procedure is proposed for the synthesis of this compound:
Step 1: Preparation of 2,4-dibromonaphthalene-1-amine
- To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add naphthalene-1-amine (14.3 g, 100 mmol) and glacial acetic acid (125 mL).
- Cool the mixture to 20°C and add a solution of bromine (35.2 g, 220 mmol) in glacial acetic acid (25 mL) dropwise over 35 minutes, maintaining the temperature at 40-45°C.
- After complete addition, stir the mixture for 1.5 hours at 45°C.
- Add iron powder (14 g, 250 mmol) in small portions over 1.5 hours, controlling the exothermic reaction with a cooling bath as necessary.
- Continue stirring until the reaction is complete (monitored by TLC).
- Dilute the mixture with water (500 mL), filter, and wash the solid with water.
- Dissolve the solid in dichloromethane, wash with 5% NaOH solution and brine, dry over anhydrous Na₂SO₄, and evaporate.
- Purify the crude product by recrystallization from isopropanol or column chromatography.
Step 2: Preparation of naphthalene-2-carbonyl chloride
- In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add naphthalene-2-carboxylic acid (17.2 g, 100 mmol) and anhydrous dichloromethane (100 mL).
- Add thionyl chloride (14.3 mL, 200 mmol) dropwise, followed by a catalytic amount of DMF (0.5 mL).
- Heat the mixture under reflux for 3 hours.
- Remove the solvent and excess thionyl chloride under reduced pressure.
- Use the resulting acyl chloride immediately in the next step without further purification.
Step 3: Amide coupling
- In a 500 mL round-bottom flask, prepare a solution of 2,4-dibromonaphthalene-1-amine (15.0 g, 50 mmol) in anhydrous dichloromethane (150 mL) and cool to 0°C.
- Add diisopropylethylamine (DIPEA, 19.4 g, 150 mmol) to the solution.
- Add a solution of naphthalene-2-carbonyl chloride (prepared from 50 mmol of naphthalene-2-carboxylic acid) in dichloromethane (50 mL) dropwise at 0°C over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction with water (200 mL) and extract with dichloromethane (3 × 100 mL).
- Wash the combined organic extracts with 5% aqueous Na₂CO₃ (3 × 100 mL) and brine (200 mL).
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Characterization and Analysis
The characterization of this compound is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons of both naphthalene rings (δ 7.2-8.8 ppm), NH proton (δ 8.5-10.5 ppm, broad singlet)
- ¹³C NMR (100 MHz, CDCl₃): Expected signals include carbonyl carbon (δ 165-170 ppm), aromatic carbons (δ 120-140 ppm), carbon atoms bearing bromine (δ 110-125 ppm)
Infrared (IR) Spectroscopy:
- Characteristic bands: N-H stretching (3200-3400 cm⁻¹), C=O stretching (1640-1680 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), C-Br stretching (550-650 cm⁻¹)
Mass Spectrometry:
- High-resolution mass spectrometry (HRMS) would show the molecular ion peak corresponding to the molecular formula C₂₁H₁₃Br₂NO
- Characteristic isotope pattern due to the presence of two bromine atoms
Physical Properties Characterization
Melting Point:
- Expected to be in the range of 180-220°C, depending on the purity
Solubility:
- Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMSO
- Limited solubility in alcohols and insolubility in water
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC analysis using appropriate column and mobile phase conditions
- Purity target: >99%
Thin-Layer Chromatography (TLC):
- Multiple solvent systems to confirm purity
- Visualization using UV light or appropriate staining reagents
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalene carboxamides with various functional groups.
Oxidation Reactions: Naphthoquinone derivatives.
Reduction Reactions: Dihydronaphthalene derivatives.
Scientific Research Applications
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities. It is studied for its ability to inhibit certain enzymes and proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit protein kinases and histone deacetylases, which play crucial roles in cell signaling and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
- N-(4-Bromophenyl)naphthalene-2-carboxamide (): This mono-brominated analog was synthesized via microwave-assisted methods.
- N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) and N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (2) () : These compounds showed moderate antimycobacterial activity (MIC ~55–200 µM) against Mycobacterium marinum and M. kansasii. The ortho-substituted nitro group in compound 2 exhibited slightly higher activity than the chloro analog, suggesting electron-withdrawing substituents at the ortho position may enhance target binding .
- N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide (4a) () : Demonstrated potent antimycobacterial activity (MIC = 25 µM against M. marinum), outperforming the standard isoniazid. Fluorine’s small size and strong EWG nature likely contributed to optimal steric and electronic interactions .
Key Insight: The 2,4-dibromo substitution on the target compound may amplify lipophilicity and electron-withdrawing effects compared to mono-halogenated analogs. However, steric hindrance from two bulky bromine atoms could reduce binding efficiency.
Alkoxy and Methoxy Derivatives
- N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (16) () : Exhibited significant activity against Salmonella typhimurium (MIC = 50 µM) and Escherichia coli (MIC = 100 µM). Alkoxy groups are electron-donating, which may favor interactions with bacterial membranes or enzymes .
- N-(2-Methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (2a) () : Showed high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 55 µM) and inhibited photosynthetic electron transport (PET) in chloroplasts, indicating dual mechanisms of action .
Key Insight : Compared to alkoxy/methoxy groups, bromine substituents increase lipophilicity but reduce electron-donating capacity. This may limit the target compound’s efficacy against gram-negative bacteria, which require balanced hydrophobicity for outer membrane penetration.
Role of Lipophilicity and Electronic Properties
highlights that lipophilicity (log K) and electronic properties (σ) of substituents critically influence activity. For example:
- Optimal log K = 0.73 and σ = 0.06 were identified for antimycobacterial activity against M. marinum, achieved by N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide (4a) .
- Bromine’s σ value (~0.93) exceeds that of fluorine (σ = 0.06), suggesting the target compound’s strong electron-withdrawing character may shift it beyond the optimal σ range, reducing activity despite higher log K.
Mitochondrial Dysfunction and Cytotoxicity
Niclosamide, a salicylanilide derivative (), induces mitochondrial superoxide production and ATP depletion in cancer cells. Similarly, naphthalene carboxamides like N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide (4a) showed low cytotoxicity (IC50 > 50 µM) in THP-1 cells, indicating selectivity . The target compound’s bromine substituents may enhance mitochondrial targeting but could also elevate cytotoxicity due to increased reactive oxygen species (ROS) generation.
Comparative Data Table
Biological Activity
N-(2,4-Dibromonaphthalen-1-yl)naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a naphthalene backbone with dibrominated substitutions that enhance its reactivity and biological activity. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a series of related naphthoquinone-benzamide derivatives were synthesized and tested for their cytotoxic effects. The results indicated that compounds with similar structural motifs exhibited significant potency against human cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of this compound using an MTT assay. The findings showed that the compound induced apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics like cisplatin:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 5.6 |
| Cisplatin | MDA-MB-231 | 8.3 |
| This compound | HT-29 | 7.1 |
| Cisplatin | HT-29 | 10.5 |
These results suggest that the compound has promising anticancer properties.
Antimicrobial Activity
In addition to its cytotoxic effects, this compound has demonstrated antimicrobial activity. Studies have shown that derivatives of naphthalene compounds can inhibit bacterial growth effectively.
The antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes and interference with DNA replication processes. For example, molecular docking studies indicate that such compounds can bind to essential bacterial enzymes, inhibiting their function.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- DNA Interaction : Similar compounds have shown a propensity to intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : Binding to key enzymes involved in cell proliferation and survival pathways has been observed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
